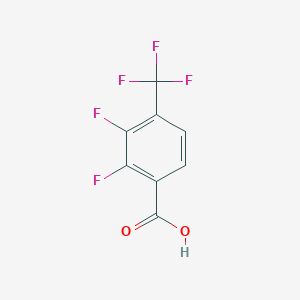

2,3-difluoro-4-(trifluoromethyl)benzoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNELYPUJPPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946534 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237424-17-8, 23742-17-8 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237424-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid derivative. One common method involves the reaction of 2,3-difluorotoluene with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under anhydrous conditions and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Synthesis Pathways

2,3-Difluoro-4-(trifluoromethyl)benzoic acid can be synthesized through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions on the benzoic acid ring.

- Condensation Reactions : Reacting with other aromatic compounds to form complex structures that include the trifluoromethyl group.

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds by improving their interaction with biological targets.

- Case Study : Research has shown that derivatives of this compound exhibit enhanced agonistic activity on G protein-coupled receptors, which are vital in various physiological processes and drug actions . The introduction of fluorine atoms significantly increases the binding affinity and selectivity of these compounds.

Material Science

The compound is utilized in the synthesis of advanced materials due to its unique electronic properties imparted by the fluorine substituents.

- Application Example : It is used in developing organometallic complexes that exhibit pH-tunable magnetic properties. These materials have potential applications in drug delivery systems and magnetic resonance imaging (MRI) .

作用机制

The mechanism of action of 2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and trifluoromethyl group enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

相似化合物的比较

Chemical Identity :

Key Properties :

- Acidity: The trifluoromethyl group and adjacent fluorine atoms enhance acidity due to strong electron-withdrawing effects, making it more acidic than non-fluorinated benzoic acids (pKa inferred to be <2.5) .

- Stability : Fluorination improves metabolic and thermal stability, typical of fluorinated aromatic compounds .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals, e.g., in spirocyclic carboxamide derivatives for kinase inhibition (EP 4,374,877 A2) .

Status : Discontinued commercial product (purity: 96%) .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Table 2: Functional and Application Comparisons

Key Insights

Acidity and Reactivity: The trifluoromethyl group in this compound significantly lowers the pKa compared to non-CF₃ analogs (e.g., 3,5-difluorobenzoic acid) . Chlorine in 6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid introduces a reactive site for nucleophilic substitution, absent in the parent compound .

Lipophilicity vs. Polarity: Alkoxy-substituted derivatives (e.g., 2,3-difluoro-4-(nonyloxy)benzoic acid) exhibit higher lipophilicity, making them suitable for materials science, whereas the trifluoromethyl group balances polarity and stability for pharmaceutical use .

Synthetic Utility :

- The compound’s fluorine and CF₃ groups enhance binding in drug targets (e.g., kinase inhibitors), whereas simpler fluorinated analogs lack this specificity .

Market Status :

- Discontinuation of This compound contrasts with commercial availability of analogs like 3,5-difluorobenzoic acid, highlighting regulatory or synthetic challenges .

生物活性

2,3-Difluoro-4-(trifluoromethyl)benzoic acid (CAS 237424-17-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including herbicidal properties, antimicrobial effects, and its role in medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 226.1 g/mol

- Structure : The compound features a benzoic acid core with two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position.

Herbicidal Activity

Recent studies have indicated that this compound exhibits significant herbicidal activity. It has been found effective against a variety of broadleaf weeds, making it a candidate for agricultural applications.

- Mechanism of Action : The herbicidal efficacy is attributed to its ability to inhibit specific enzymatic pathways in plants, disrupting growth and development.

- Case Study : In a study involving various benzoic acid derivatives, this compound showed superior herbicidal activity compared to non-fluorinated analogs, suggesting that the trifluoromethyl group enhances biological potency .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Several studies have evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.125 µg/mL |

| Escherichia coli | >30 µg/mL (not effective) |

| Pseudomonas aeruginosa | 1.56 µg/mL |

- Findings : The presence of the trifluoromethyl group significantly enhances the antibacterial activity of related compounds. Studies have shown that the structural modifications in the aromatic ring can lead to variations in potency against Gram-positive bacteria .

Medicinal Chemistry Insights

The incorporation of trifluoromethyl groups in drug design has been extensively studied due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

- Drug Development : Compounds containing trifluoromethyl groups have been linked to improved metabolic stability and bioavailability. For instance, research on related compounds suggests that such modifications can lead to enhanced interactions with biological targets, such as enzymes involved in disease pathways .

Research Findings

A comprehensive review of literature highlights several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes related to metabolic pathways in both plants and microorganisms.

- Selectivity : The compound exhibits selective toxicity, particularly effective against certain bacterial strains while being less harmful to human cells.

- Potential Applications : Its herbicidal and antimicrobial properties suggest applications in agriculture and pharmaceuticals, particularly as a lead compound for further optimization.

常见问题

Q. What are the established synthetic routes for 2,3-difluoro-4-(trifluoromethyl)benzoic acid, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving fluorination and trifluoromethylation. For example, a tert-butyl-protected intermediate may undergo deprotection using hydrochloric acid in dioxane, followed by purification via reverse-phase HPLC (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve >95% purity . Validation of purity requires LCMS (e.g., m/z 727 [M+H]+) and HPLC retention time analysis (e.g., 1.27 minutes under SMD-TFA05 conditions) .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is employed, with data refinement using SHELXL for small-molecule structures . Visualization and analysis of hydrogen bonding or packing motifs are facilitated by software like Mercury, which enables overlaying multiple structures and calculating powder diffraction patterns . For accurate refinement, ensure high-resolution data (e.g., <1.0 Å) to resolve fluorine atom positions, which are prone to disorder due to their high electron density .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or mass spectrometry data during characterization?

Methodological Answer: Discrepancies in NMR shifts or LCMS fragmentation patterns may arise from isotopic interference (e.g., or ) or residual solvents. Cross-validation using high-resolution mass spectrometry (HRMS) and isotopic pattern matching (e.g., for / in related intermediates) is critical . For fluorine-rich compounds, computational tools like density functional theory (DFT) can predict NMR chemical shifts to reconcile experimental data .

Q. What role does this compound play in the synthesis of pharmaceutical intermediates, as seen in recent patents?

Methodological Answer: The compound serves as a key building block in spirocyclic derivatives for kinase inhibitors. For example, it is coupled with pyrimidine-containing phenylcarbamoyl groups to form diazaspiro[3.5]nonene scaffolds, which exhibit high binding affinity to target proteins. Reaction optimization (e.g., using tetrabutylammonium iodide as a phase-transfer catalyst at 80°C) improves yields in challenging SN2 substitutions .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this benzoic acid derivative?

Methodological Answer: The electron-withdrawing trifluoromethyl and fluorine groups reduce the electron density of the aromatic ring, directing electrophilic substitution to the para position. Steric hindrance from the 2,3-difluoro substituents slows nucleophilic attacks, necessitating elevated temperatures for reactions like esterification. Comparative studies with analogs (e.g., 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid) reveal that increased fluorination correlates with enhanced metabolic stability in vitro .

Q. What strategies are recommended for resolving conflicting crystallographic data in polymorph screening?

Methodological Answer: When multiple polymorphs are observed, employ synchrotron radiation for high-resolution data collection. Use SHELXD for structure solution and Mercury’s "Compare Structures" tool to analyze packing differences. For twinned crystals, the Hooft parameter in SHELXL can refine twin-law matrices . Cross-reference with IR spectroscopy to confirm hydrogen-bonding variations between polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。